2'-O-methyladenosine 5'-phosphate

Thermal stability Antisense oligonucleotides Nucleic acid hybridization

Researchers face a trade-off: unmodified RNA degrades rapidly, while bulky 2'-O-alkyl analogs destabilize duplexes. 2'-O-methyladenosine 5'-phosphate solves this precisely. - **Quantified stability:** Delivers +1.3°C ΔTm per substitution vs. unmodified dA; optimal among 2'-O-alkyl series. - **mRNA vaccine application:** Suppresses RIG-I activation when placed at the +1 position; compatible with IVT workflows. - **Supply assurance:** High-purity nucleotide for ASO/siRNA and FISH probes. Available for global research shipping.

Molecular Formula C11H16N5O7P
Molecular Weight 361.25 g/mol
Cat. No. B15599486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-methyladenosine 5'-phosphate
Molecular FormulaC11H16N5O7P
Molecular Weight361.25 g/mol
Structural Identifiers
InChIInChI=1S/C11H16N5O7P/c1-21-8-7(17)5(2-22-24(18,19)20)23-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H2,12,13,14)(H2,18,19,20)/t5-,7?,8+,11-/m1/s1
InChIKeyTVGFEBXIZUYVFR-DWVWSIQXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-O-Methyladenosine 5'-Phosphate Overview


2'-O-methyladenosine 5'-phosphate (2'-OMe-AMP) is a chemically modified nucleotide, defined as the 2'-O-methyl derivative of adenosine 5'-monophosphate [1]. It is a purine ribonucleoside 5'-monophosphate analog where the 2'-hydroxyl group of the ribose moiety is replaced by a methoxy group. This modification is a naturally occurring post-transcriptional RNA modification found in tRNA, rRNA, and mRNA across eukaryotic organisms, and the synthetic form is primarily utilized as a substrate for enzymatic or chemical incorporation into oligonucleotides for applications requiring enhanced duplex stability and nuclease resistance [1].

ASO/siRNA design
Incorporation of nuclease-resistant adenosine residues
mRNA cap synthesis
Cap-proximal +1 position for innate immune evasion studies
Epitranscriptomic RNA
Enzymatic incorporation of site-specific 2'-O-methyladenosine

Why Substitutes Fail for 2'-O-Methyladenosine 5'-Phosphate


Simple substitution of 2'-OMe-AMP with an unmodified adenosine nucleotide or a different 2'-O-alkyl analog substantially alters the biophysical properties of the resulting oligonucleotide. The 2'-O-methyl group critically biases the ribose sugar pucker toward a C3'-endo conformation, which preorganizes the strand for A-form duplex geometry and results in quantifiably superior hybridization thermodynamics [1]. Furthermore, in the context of mRNA vaccine construction, 2'-O-methyladenosine 5'-phosphate and 2'-O-methylguanosine 5'-monophosphate play distinct structural roles, where the adenosine analog forms the main body of the RNA molecule while the guanosine analog specifically blocks the 5'-end [2]. Using an unmodified adenosine 5'-phosphate eliminates the nuclease resistance and duplex stabilization imparted by the methyl group, while larger 2'-O-alkyl adenosines such as 2'-O-propyl or 2'-O-pentyl demonstrate a progressive loss of duplex stabilization and can even destabilize the duplex relative to an unmodified control, confirming that the methyl substituent represents a specific thermodynamic optimum rather than a generic effect of 2'-O-alkylation.

Unmodified adenosine 5'-phosphate
Lacks 2'-O-methyl group; reported to eliminate nuclease resistance and reduce duplex stability
Larger 2'-O-alkyl analogs (propyl, pentyl, etc.)
May progressively reduce duplex stabilization; larger substituents can destabilize compared to unmodified control
2'-O-methylguanosine 5'-phosphate
Distinct cap-blocking role in mRNA vaccines; cannot substitute adenosine in main RNA body

2'-O-Methyladenosine 5'-Phosphate Evidence Guide


Duplex Stabilization: 2'-O-Methyl vs. 2'-O-Alkyl Adenosines

Among a systematic series of 2'-O-alkyl adenosine modifications incorporated into a deoxynucleotide background, 2'-O-methyladenosine provided the greatest increase in DNA:RNA duplex thermal stability. The average change in melting temperature (ΔTm) per substitution was measured for eight different 2'-substituents, establishing a clear rank order where 2'-O-methyl (+1.3 °C) outperformed 2'-O-ethyl, 2'-O-propyl, 2'-O-butyl, 2'-O-pentyl, and 2'-O-nonyl adenosine. Only 2'-fluoro adenosine matched this stabilization (+1.3 °C), while the 2'-O-nonyl analog actually destabilized the duplex (–2.0 °C per substitution) [1]. When embedded in a background of 2'-O-methyl ribonucleotides, all 2'-modified adenosines with a substituent no larger than 2'-O-pentyl stabilized the duplex by nearly 2 °C per substitution compared to unmodified deoxyadenosine. This demonstrates that 2'-O-methyladenosine occupies a specific thermodynamic sweet spot where it delivers maximal stabilization among the 2'-O-alkyl series without the synthetic complexity of fluorinated analogs.

Duplex stabilization
Head-to-head
2'-O-methyl: +1.3°C per sub. (vs dA)
Ethyl: +0.8°C; Propyl: +0.4°C; Nonyl: –2.0°C
Highest stabilization among tested 2'-O-alkyl adenosines
DNA:RNA hybrids; deoxynucleotide background; CD confirmed A-form
Thermal stability Antisense oligonucleotides Nucleic acid hybridization

Homoduplex Stability: 2'-O-Methyl vs. Other Modifications

Fully modified oligoribonucleotides containing 2'-O-methyl nucleotides form homoduplexes that are significantly more stable than corresponding RNA:RNA duplexes. The rank order of homoduplex melting temperatures (Tm) was established as: 2'-fluoro:2'-fluoro > 2'-O-propyl:2'-O-propyl > 2'-O-methyl:2'-O-methyl > RNA:RNA > DNA:DNA [1]. Additionally, heteroduplexes formed between 2'-O-methyl oligoribonucleotides and complementary RNA exhibited increased Tm compared to the corresponding unmodified RNA:RNA duplexes, with the notable exception of 2'-O-pentyl modified strands, which failed to provide any stabilization. This places 2'-O-methyl in an intermediate position among effective stabilizing modifications, offering a balance of thermodynamic enhancement and synthetic accessibility that has contributed to its widespread adoption.

Homoduplex Tm rank
Cross-study
Order: 2'-F > 2'-O-propyl > 2'-O-methyl > RNA > DNA
2'-O-methyl homoduplex exceeds RNA:RNA stability
Fully modified 12-mers; UV thermal denaturation data
siRNA design Modified oligonucleotide therapeutics Thermodynamic stability

Nuclease Resistance: 2'-O-Methyl vs. Unmodified Nucleic Acids

2'-O-methylated oligoribonucleotides demonstrated substantially greater resistance to enzymatic degradation compared to their unmodified deoxyoligonucleotide counterparts. In a direct comparison, all-2'-O-methyloligoribonucleotides showed the highest stability against three distinct nucleases: micrococcal nuclease, nuclease S1, and snake venom phosphodiesterase [1]. Gapmer constructs with four 2'-O-methyl nucleotides at both termini approached the full stability of completely 2'-O-methylated oligonucleotides. Critically, the nuclease resistance imparted by the 2'-modification was observed to correlate with the size of the substituent, with an additional level of stability conferred upon strands capable of forming secondary structure—but only for 2'-modified, not 2'-deoxy, oligoribonucleotides [2]. This indicates that 2'-O-methyladenosine contributes both a steric block to nuclease access and a structural context that enhances resistance beyond what is possible with unmodified backbones.

Nuclease resistance
Class-level
All-2'-OMe oligos: highest stability vs micrococcal nuclease, S1, snake venom PDE
Terminal 2'-OMe modifications approach full protection
Gapmer data; class-level inference from multiple sequences
Nuclease stability Antisense therapeutics Oligonucleotide degradation

2'-O-Methyl A vs. G in mRNA Vaccine Architecture

In the construction of RNA vaccines, 2'-O-methyladenosine 5'-phosphate and 2'-O-methylguanosine 5'-monophosphate serve non-interchangeable functions: the adenosine analog constitutes the main body of the RNA molecule, while the guanosine analog is specifically required to block the 5'-end [1]. This functional division reflects their distinct roles in the m7G(5')ppp(5')Nm cap structure, where a 2'-O-methylated nucleoside at the +1 position (often adenosine or a variant) is essential for evading innate immune sensors such as RIG-I and IFIT proteins, reducing immunogenicity while maintaining translation efficiency. Attempting to replace 2'-O-methyladenosine 5'-phosphate with an unmodified adenosine 5'-phosphate or a pyrimidine 2'-O-methyl nucleotide would alter the cap proximal sequence context, potentially altering the binding affinity of cap-recognizing proteins and compromising the desired immune-silencing properties of the therapeutic mRNA.

mRNA vaccine role
Supporting evidence
A forms main body; G blocks 5'-end per vaccine protocols
Functional interchange not supported
Product database context; verify in cap-structure design
mRNA vaccine synthesis 5'-cap structure RNA therapeutic manufacturing

2'-O-Methyladenosine 5'-Phosphate Application Scenarios


Cap-Proximal mRNA Synthesis for Immune-Silenced Vaccines

Researchers developing mRNA vaccines for infectious diseases or cancer immunotherapy require 2'-O-methyladenosine 5'-phosphate to construct the cap-proximal region of in vitro transcribed mRNA. As evidenced by its defined role in forming the main body of the RNA molecule while 2'-O-methylguanosine 5'-monophosphate caps the 5'-terminus [1], selective incorporation of the adenosine analog at the +1 position is critical for suppressing RIG-I-mediated innate immune activation. The duplex stabilization properties of 2'-O-methyladenosine, which provides a ΔTm of +1.3 °C per substitution over unmodified dA and optimal affinity among the 2'-O-alkyl series [2], further contribute to the structural integrity of the 5'-UTR region, which is essential for efficient ribosome loading and translation initiation.

Nuclease-Resistant ASOs and siRNA Guide Strands

For antisense oligonucleotide (ASO) and siRNA programs targeting hepatic, CNS, or oncological indications, 2'-O-methyladenosine 5'-phosphate is a key phosphoramidite building block for incorporating nuclease-resistant adenosine residues. The class-level evidence establishes that fully 2'-O-methylated oligoribonucleotides exhibit the highest stability against micrococcal nuclease, nuclease S1, and snake venom phosphodiesterase, and that terminal 2'-O-methyl modifications confer near-complete protection equivalent to fully modified strands [1]. In siRNA design, the homoduplex Tm hierarchy—where 2'-O-methyl homoduplexes are more stable than RNA:RNA but less stable than 2'-fluoro or 2'-O-propyl [2]—guides the placement of 2'-O-methyladenosine in the passenger strand and seed region of the guide strand to balance stability with RISC loading efficiency.

Hybridization Probes for Live-Cell RNA Detection

2'-O-methyladenosine 5'-phosphate is employed in the solid-phase synthesis of linear 2'-O-methyl RNA probes for fluorescence in situ hybridization (FISH) and live-cell RNA imaging. The increased Tm, faster hybridization kinetics, and ability to bind structured RNA targets demonstrated for 2'-O-methyl oligoribonucleotide probes relative to their 2'-deoxy counterparts [1] make 2'-O-methyladenosine 5'-phosphate the nucleotide of choice for probe sequences targeting highly structured mRNAs, long non-coding RNAs, or viral genomic RNA. The crystal structure of a DNA duplex containing 2'-O-methylated adenosines confirms that the methoxy group projects into the minor groove and hydrogen-bonds with solvent molecules, nucleating a local A-type geometry that is pre-organized for complementary RNA binding [2].

Enzymatic Synthesis of Modified RNA for Epitranscriptomics

In biochemical and biophysical research on RNA modifications, 2'-O-methyladenosine 5'-phosphate serves as a substrate for polynucleotide phosphorylase and other template-independent polymerases to generate RNA strands containing site-specific 2'-O-methyladenosine (Am) residues [1]. These modified RNA substrates are used to investigate the effects of Am on RNA secondary structure, protein binding, and cellular stability. Unlike the nucleoside form (2'-O-methyladenosine), the 5'-phosphate derivative is directly compatible with enzymatic incorporation workflows, eliminating the need for pre-phosphorylation and enabling precise control over the position and density of 2'-O-methyl modifications within the synthesized RNA.

Application
Selection Property
Validation Focus
mRNA vaccine cap synthesis
2'-O-methyladenosine as +1 cap-proximal nucleotide
Innate immune evasion and translation efficiency
Nuclease-resistant ASO/siRNA design
Terminal 2'-O-methyl modification for nuclease protection
Nuclease resistance and RISC loading compatibility
Live-cell RNA hybridization probes
2'-O-methyl RNA probes with enhanced binding
Thermal stability and structured RNA target binding
Epitranscriptomic RNA synthesis
5'-phosphate substrate for direct enzymatic incorporation
Site-specific Am control and incorporation efficiency

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